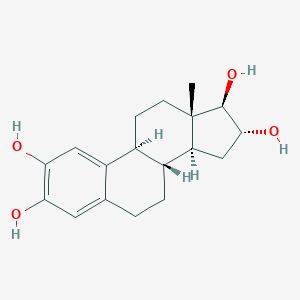

2-Hydroxyestriol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyestriol typically involves the hydroxylation of estriol. This process can be catalyzed by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4 . The reaction conditions often include the presence of molecular oxygen and a suitable cofactor such as NADPH.

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems to hydroxylate estriol. These methods leverage the specificity of enzymes to achieve high yields and purity of the desired product .

Analyse Chemischer Reaktionen

Redox Cycling and Oxidative Reactions

2-OHE2 undergoes metabolic redox cycling , generating reactive intermediates:

| Reaction Type | Products | Biological Impact |

|---|---|---|

| Oxidation | Semiquinone → Quinone | DNA adducts, oxidative DNA damage |

| Free radical generation | Superoxide (O₂⁻), H₂O₂ | Lipid peroxidation, protein oxidation |

- Genotoxicity : While 2-OHE2 forms stable DNA adducts in vitro, it shows minimal tumorigenicity in vivo due to rapid clearance and conversion to 2-ME2 .

- Antioxidant Activity : 2-OHE2 scavenges free radicals more effectively than estradiol, protecting cells from oxidative stress .

Interaction with Catecholamine Systems

2-OHE2 structurally resembles catecholamines, enabling interactions with neuronal enzymes and receptors:

- These interactions occur at micromolar concentrations, suggesting physiological relevance in hormone-sensitive tissues .

Pharmacological and Signaling Interactions

2-OHE2 modulates cellular pathways through receptor-dependent and independent mechanisms:

- Neuroprotection : 2-OHE2 reduces hydrogen peroxide-induced cell death in hippocampal HT22 cells at 1–10 µM .

Comparative Reactivity with Other Estrogen Metabolites

2-OHE2 exhibits distinct reactivity compared to 4-hydroxyestradiol (4-OHE2):

| Property | 2-OHE2 | 4-OHE2 |

|---|---|---|

| Carcinogenic potential | Low (rapid detoxification) | High (persistent DNA damage) |

| Receptor binding | Weak ERα/ERβ affinity | Moderate ERα/ERβ affinity |

| Antioxidant capacity | Strong | Moderate |

Wissenschaftliche Forschungsanwendungen

2-Hydroxyestriol has several applications in scientific research:

Chemistry: It is used as a model compound to study the metabolism and biotransformation of estrogens.

Biology: The compound is studied for its role in cellular signaling and its effects on gene expression.

Medicine: Research focuses on its potential carcinogenic effects and its role in hormone-related cancers.

Wirkmechanismus

2-Hydroxyestriol exerts its effects primarily through interaction with estrogen receptors. It has a lower binding affinity to estrogen receptors compared to estradiol, but it can still modulate estrogenic activity . The compound can also undergo redox cycling, leading to the generation of reactive oxygen species, which can cause oxidative damage to cellular components .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxyestradiol: Another catechol estrogen with similar hydroxylation patterns but differing in the position of hydroxyl groups.

4-Hydroxyestriol: A positional isomer with hydroxyl groups at different positions on the steroid backbone.

2-Methoxyestriol: A methoxylated derivative with different metabolic and biological properties.

Uniqueness: 2-Hydroxyestriol is unique due to its specific hydroxylation pattern, which influences its metabolic fate and biological activity. Its role as a metabolite of estriol and its potential carcinogenicity make it a compound of significant interest in both basic and applied research .

Biologische Aktivität

2-Hydroxyestriol (2-OHE2), a metabolite of estradiol, has garnered attention for its biological activities and potential implications in various health conditions. This article explores the biological activity of 2-OHE2, summarizing key research findings, case studies, and data tables that illustrate its effects on metabolic processes, cancer risk, and cellular signaling pathways.

Overview of this compound

This compound is produced through the hydroxylation of estradiol, primarily via the cytochrome P450 enzyme system. It is considered a catechol estrogen and is known for its weaker estrogenic activity compared to estradiol. Research indicates that 2-OHE2 may possess both estrogenic and antiestrogenic properties, influencing various biological pathways.

Activation of AMPK

One significant mechanism by which 2-OHE2 exerts its effects is through the activation of AMP-activated protein kinase (AMPK). A study demonstrated that 2-OHE2 can activate AMPK in C2C12 myotubes, suggesting a role in energy metabolism and weight regulation. This activation occurs independently of estrogen receptors (ERs), indicating a non-genomic pathway for its action .

- Table 1: AMPK Activation by this compound

| Concentration (nmol/L) | AMPK Activation (%) |

|---|---|

| 1 | 20 |

| 10 | 50 |

| 100 | 70 |

This data suggests that lower concentrations of 2-OHE2 are more effective in activating AMPK compared to higher concentrations, which aligns with findings that maximal activation occurs at around 10 nmol/L .

Estrogen Receptor Interaction

While 2-OHE2 does not bind strongly to estrogen receptors, it has been shown to influence cellular responses in tissues such as the breast and endothelium. Some studies indicate that it may exhibit protective effects against certain cancers by modulating estrogen receptor activity and influencing cell proliferation .

Case Studies on Cancer Risk

Research has explored the relationship between circulating levels of 2-hydroxyestrone (a related metabolite) and breast cancer risk. A nested case-control study found no significant association between high levels of 2-hydroxyestrone and overall breast cancer risk; however, a positive correlation was observed among ER-negative cases .

- Table 2: Breast Cancer Risk and Estrogen Metabolites

| Metabolite Level (pg/mL) | Cases (n=277) | Controls (n=277) | Relative Risk (RR) | p-trend |

|---|---|---|---|---|

| <98 | 73 | 165 | 1.00 | - |

| 98-<125 | 84 | 171 | 1.13 | - |

| ≥164 | 88 | 171 | 1.19 | 0.40 |

This table illustrates the distribution of estrogen metabolite levels among breast cancer cases and controls, highlighting the complexity of estrogen metabolism in cancer risk assessment.

Implications for Metabolic Health

The activation of AMPK by 2-OHE2 suggests potential benefits for metabolic health. Increased AMPK activity is associated with improved insulin sensitivity and reduced adiposity. Studies indicate that metabolites like 2-OHE2 may contribute to these metabolic benefits, potentially offering a protective role against obesity and type II diabetes .

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16,17-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-18-5-4-10-11(13(18)8-16(21)17(18)22)3-2-9-6-14(19)15(20)7-12(9)10/h6-7,10-11,13,16-17,19-22H,2-5,8H2,1H3/t10-,11+,13-,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGCDOZAVASBQT-SLVREZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924400 | |

| Record name | 2-Hydroxyestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232-80-0 | |

| Record name | 2-Hydroxyestriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyestriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS3NDJ547R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.